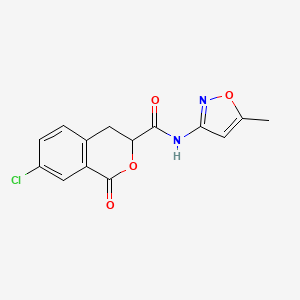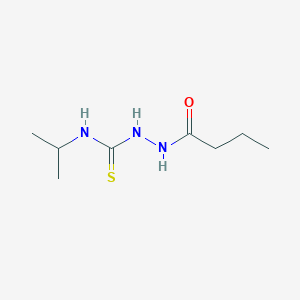![molecular formula C23H23ClN2O4S B4626134 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N2-[(4-chlorophenyl)sulfonyl]-N1-(2-ethoxyphenyl)-N2-(3-methylphenyl)glycinamide often involves complex reactions, including the use of sulfonamide-focused libraries for antitumor screens, indicating a broad interest in sulfonamide derivatives for their potent cell cycle inhibition capabilities (Owa et al., 2002).
Molecular Structure Analysis
Crystal structure analyses provide insights into the arrangement of molecules and the intermolecular interactions, which are crucial for understanding the chemical behavior of compounds. For instance, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, a compound sharing a similar sulfone moiety, reveals paired molecular orientations facilitated by chlorine atoms, highlighting the significance of structural analysis in understanding compound properties (Adamovich et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of sulfonamide and sulfone compounds, closely related to N2-[(4-chlorophenyl)sulfonyl]-N1-(2-ethoxyphenyl)-N2-(3-methylphenyl)glycinamide, has been studied extensively. These investigations include the synthesis of methyl sulfomycinate and sulfomycinic amide, highlighting the methodologies for creating complex sulfonamide derivatives (Bagley & Glover, 2006).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, play a crucial role in the application and synthesis of chemical compounds. Studies on similar sulfone derivatives provide valuable insights into their physical characteristics, underscoring the importance of detailed physical property analysis for chemical compounds (Adamovich et al., 2017).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances and stability under various conditions, is essential for applying these compounds in real-world scenarios. Research on the synthesis and reactivity of methyl or aryl sulfonyl hydroxy biphenyls demonstrates the complex chemical behaviors these compounds can exhibit, which is crucial for developing new chemical entities (Boy et al., 1991).
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
The molecular structure of compounds similar to N2-[(4-chlorophenyl)sulfonyl]-N1-(2-ethoxyphenyl)-N2-(3-methylphenyl)glycinamide has been a subject of study to understand their crystallography and docking potential. For instance, the crystal structures of certain tetrazole derivatives, including those with sulfonamide groups, have been determined through X-ray crystallography. These studies provide insights into the molecular geometry, electron distribution, and potential binding sites, which are crucial for understanding the interaction of such compounds with biological targets (Al-Hourani et al., 2015).
Antitumor Activity
Sulfonamide-focused libraries, including compounds with structural features similar to N2-[(4-chlorophenyl)sulfonyl]-N1-(2-ethoxyphenyl)-N2-(3-methylphenyl)glycinamide, have been evaluated for their antitumor properties. These compounds have shown promise as cell cycle inhibitors with potential applications in cancer therapy. The identification of potent antimitotic agents disrupting tubulin polymerization and other novel antiproliferative agents highlights the therapeutic potential of these chemical classes in oncology research (Owa et al., 2002).
Synthesis and Reactivity
Research on the synthesis and reactivity of compounds containing sulfonyl chloride groups, akin to the structural components of N2-[(4-chlorophenyl)sulfonyl]-N1-(2-ethoxyphenyl)-N2-(3-methylphenyl)glycinamide, has provided valuable insights into their chemical behavior. Studies have explored the reactions of these compounds with various nucleophiles, leading to a range of derivatives with potential biological activity. Such research underpins the development of novel compounds with tailored properties for specific scientific and therapeutic applications (Cremlyn & Nunes, 1987).
Electrochemical Studies
Electrochemical studies of compounds containing ethoxysulfonium ions, which share some similarities with the ethoxy group in N2-[(4-chlorophenyl)sulfonyl]-N1-(2-ethoxyphenyl)-N2-(3-methylphenyl)glycinamide, have contributed to understanding their redox behavior and potential applications in electrochemical sensors and other devices. These studies provide insights into the electron transfer mechanisms and the influence of molecular structure on electrochemical properties (Chambers et al., 1978).
Eigenschaften
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-3-30-22-10-5-4-9-21(22)25-23(27)16-26(19-8-6-7-17(2)15-19)31(28,29)20-13-11-18(24)12-14-20/h4-15H,3,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSCUPLHRSEVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methoxyphenyl)-N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B4626053.png)
![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4626057.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4626063.png)
![1-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4626067.png)
![{3-(3-methoxybenzyl)-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4626085.png)


![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4626097.png)

![methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4626117.png)
![2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626136.png)
![1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626164.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4626168.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)